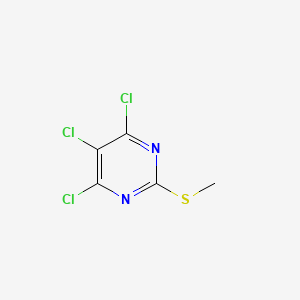

4,5,6-Trichloro-2-(methylthio)pyrimidine

Description

General Context of Halogenated Pyrimidines as Versatile Scaffolds

Halogenated pyrimidines are a cornerstone of modern synthetic chemistry. The presence of one or more halogen atoms on the electron-deficient pyrimidine (B1678525) ring imparts unique reactivity, allowing for selective chemical transformations. These compounds serve as key building blocks, enabling chemists to introduce a wide range of substituents and construct diverse molecular architectures.

The pyrimidine nucleus is a fundamental motif in both nature and medicinal chemistry. numberanalytics.comslideshare.net It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids (DNA and RNA). numberanalytics.comnih.govbhu.ac.in Its biological significance extends to natural products like vitamin B1 (thiamine). nih.govarkat-usa.orgsjomr.org.in

This inherent biological relevance has inspired chemists to incorporate the pyrimidine scaffold into a multitude of synthetic molecules. nih.gov Consequently, pyrimidine derivatives have been developed into a wide array of therapeutic agents, demonstrating activities as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. arkat-usa.orgorientjchem.orgmdpi.com The versatility of the pyrimidine ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution, making it an attractive target in drug discovery and synthetic organic chemistry. numberanalytics.com

Polyhalogenated pyrimidines, which feature multiple halogen substituents, are particularly valuable as multifunctionalized intermediates. mdpi.com The halogen atoms act as reactive handles or leaving groups that can be selectively replaced through various reactions, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. mdpi.comrsc.org

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, and the reactivity of the halogen atoms often depends on their position on the ring. bhu.ac.inacs.org For instance, in Suzuki coupling reactions involving 2,4,6-trichloropyrimidine, the order of reactivity for the chlorine atoms is typically position 4 > position 6 > position 2. acs.org This differential reactivity allows for sequential and site-selective modifications, providing a powerful strategy for the controlled synthesis of complex pyrimidine derivatives. mdpi.com However, these reactions can sometimes present challenges with regioselectivity, necessitating careful optimization of reaction conditions. mdpi.com

Structural Framework and Related Pyrimidine Analogs

4,5,6-Trichloro-2-(methylthio)pyrimidine possesses a distinct structural framework characterized by a pyrimidine core heavily substituted with electron-withdrawing and strategically placed functional groups. The molecule features:

A central pyrimidine ring.

Three chlorine atoms at positions 4, 5, and 6.

A methylthio (-SCH₃) group at position 2.

This specific arrangement of substituents makes it a highly versatile, albeit complex, chemical intermediate. Each position offers a potential site for chemical modification. The chlorine atoms at C4, C5, and C6 are potential leaving groups for nucleophilic substitution or cross-coupling reactions, while the methylthio group at C2 can be oxidized to a sulfoxide (B87167) or sulfone, which in turn become excellent leaving groups for introducing other functionalities. arkat-usa.org

This compound is part of a larger family of functionalized pyrimidines used in synthesis. Its structure can be compared to several related and often commercially available analogs that serve as precursors or alternative building blocks.

| Compound Name | Structure | Key Structural Differences from this compound |

|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) |  | Lacks the chlorine atom at the C5 position. It is a common starting material for synthesizing more complex pyrimidines. arkat-usa.orgresearchgate.net |

| 2,4,5,6-Tetrachloropyrimidine |  | Features a chlorine atom at the C2 position instead of a methylthio group. researchgate.netnih.gov |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) |  | Lacks the chlorine at C5, and the chlorine at C6 has been replaced by an ethoxy group. mdpi.com |

| 4,5,6-Trichloropyrimidine-2-carbonitrile |  | Features a nitrile group at the C2 position instead of a methylthio group. arkat-usa.orgmdpi.com |

Overview of Research Significance for this compound

The research significance of this compound lies in its potential as a highly functionalized building block for the synthesis of novel chemical entities. While direct studies on this specific compound are not extensively documented in readily available literature, its value can be inferred from the known chemistry of its constituent parts and related analogs.

Attempts to synthesize this molecule, for instance, through the direct chlorination of 4,6-dichloro-2-(methylthio)pyrimidine at the C5 position have been reported, highlighting an interest in accessing this specific scaffold. mdpi.com The reactivity of the three distinct chlorine atoms, coupled with the modifiable methylthio group, presents a platform for creating a diverse library of compounds. Researchers can exploit the differential reactivity of the C4/C6 and C5 positions to perform sequential substitutions, leading to precisely substituted pyrimidine derivatives that would be difficult to access through other synthetic routes. This makes this compound a valuable, though challenging, intermediate for synthetic chemists aiming to construct complex heterocyclic systems for applications in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Cl3N2S |

|---|---|

Molecular Weight |

229.5 g/mol |

IUPAC Name |

4,5,6-trichloro-2-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |

InChI Key |

WOSOVIQLAUIRGY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Cl)Cl |

Origin of Product |

United States |

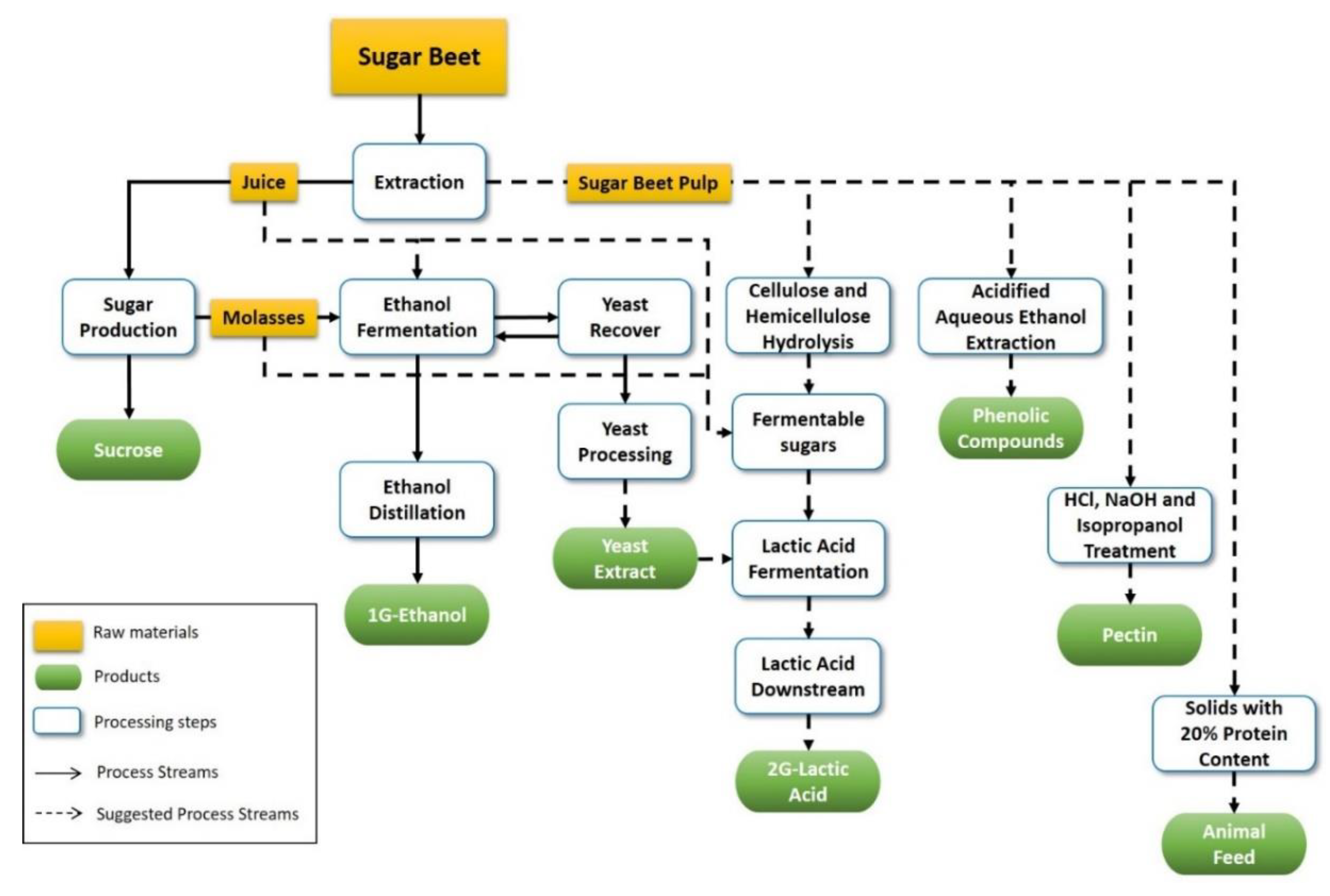

Synthetic Methodologies for 4,5,6 Trichloro 2 Methylthio Pyrimidine and Key Precursors

Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) as a Key Intermediate

The compound 4,6-dichloro-2-(methylthio)pyrimidine serves as a fundamental building block for the synthesis of the target trichlorinated pyrimidine (B1678525). Its preparation is well-established, often starting from the readily available and inexpensive thiobarbituric acid.

A primary and efficient route to 4,6-dichloro-2-(methylthio)pyrimidine begins with thiobarbituric acid. arkat-usa.org This starting material is favored due to its high availability and the high yield of its conversion to the desired dichloropyrimidine. arkat-usa.org The synthesis is typically a two-step process. arkat-usa.org

Another documented pathway involves using 2-thiobarbituric acid as the starting material. This method proceeds through several stages, including reaction with an iodoalkane (like n-propane iodide), followed by nitration using fuming nitric acid, and subsequent chlorination with phosphorus oxychloride to yield the dichloro derivative. google.com

A different synthetic approach for a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts from diethyl malonate. google.com This four-step synthesis involves nitration, cyclization with thiourea (B124793), methylation with dimethyl sulfate (B86663), and finally, chlorination using phosphorus oxychloride with a small amount of N,N-dimethylaniline as a catalyst. google.com While this produces a nitrated analogue, the final chlorination step to create the dichloro-pyrimidine structure is a key feature of this methodology.

The reaction conditions for these laboratory syntheses are well-defined. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at approximately 20°C for two hours can selectively produce 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in 89% yield. researchgate.netmdpi.com This highlights the controlled conditions suitable for laboratory preparations. mdpi.com

When scaling up the synthesis of pyrimidine intermediates for industrial production, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The choice of reagents and reaction conditions is critical. For example, a method for preparing 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) uses phosphorus oxychloride and phosphorus pentachloride without an organic base. google.com This approach simplifies the process by avoiding the complex recycling and reuse of organic bases and allows for the recovery of phosphorus oxychloride, which prevents resource waste and reduces the generation of phosphorus-containing waste liquids and residues. google.com

Some synthetic routes used at the lab scale are not suitable for industrialization. A method that uses iron powder for a nitro group reduction step is considered inappropriate for large-scale production. google.com While alternative catalytic hydrogenation methods may offer high yields, the catalysts can be expensive and difficult to obtain, and they pose risks of heavy metal contamination, making them less ideal for industrial applications. google.com Therefore, developing greener and more economical synthetic strategies is a significant focus in the field. acs.org The use of reagents that are inexpensive, readily available, and lead to shorter reaction times under mild conditions is paramount for successful industrial production. google.com

Strategies for Introducing the 4,5,6-Trichloro Moiety

The final step in synthesizing 4,5,6-trichloro-2-(methylthio)pyrimidine is the introduction of a chlorine atom at the C5 position of the 4,6-dichloro-2-(methylthio)pyrimidine intermediate. This step presents significant challenges related to the regioselectivity of the chlorination reaction.

Achieving regioselective chlorination at the C5 position is a critical and often difficult transformation. The electronic properties of the pyrimidine ring influence the feasibility of this electrophilic substitution.

Attempts to directly chlorinate the C5 position of 4,6-dichloro-2-(methylthio)pyrimidine using common chlorinating agents such as N-Chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅) have been unsuccessful. mdpi.com These failures suggest that the pyrimidine ring in this specific substrate is not sufficiently electron-rich to facilitate the desired electrophilic chlorination at C5. mdpi.com

In contrast, chlorination with NCS is successful on related pyrimidine structures that possess electron-donating groups. For example, 4,6-dimethoxy-2-(methylthio)pyrimidine can be successfully chlorinated at the C5 position with NCS to afford 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in a 56% yield. euc.ac.cyresearchgate.net This success highlights the challenge posed by the electron-withdrawing nature of the two chlorine atoms in the 4,6-dichloro-2-(methylthio)pyrimidine precursor, which deactivates the C5 position towards electrophilic attack. To overcome this, strategies aimed at increasing the electron density at the C5 position would be necessary to facilitate the desired chlorination. mdpi.com

Regioselective Chlorination at the C5 Position

Electronic Modulation to Enhance C5 Chlorination

The direct chlorination of the C5 position on the pyrimidine ring can be challenging. In the synthesis of highly chlorinated pyrimidines, such as this compound, the electronic nature of the substituents already on the ring plays a crucial role in activating or deactivating the C5 position towards electrophilic chlorination. The precursor, 4,6-dichloro-2-(methylthio)pyrimidine, is resistant to direct chlorination at the C5 position using reagents like N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅). mdpi.com This resistance is attributed to the electron-withdrawing nature of the existing chloro and methylthio groups, which deactivates the ring towards electrophilic attack.

To overcome this, a strategy of electronic modulation is employed. This involves replacing the C4 and C6 chloro groups with electron-donating groups, which activates the C5 position for chlorination. For instance, in a synthetic route targeting a related compound, 4,6-dichloro-2-(methylthio)pyrimidine was first reacted with benzyloxide to displace the chlorides, yielding 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine. arkat-usa.org The electron-donating character of the benzyloxy groups sufficiently activates the ring, allowing for successful chlorination at C5 with N-chlorosuccinimide (NCS). arkat-usa.org

Another modulation strategy involves the oxidation of the 2-(methylthio) group. While the methylthio group itself is deactivating, its oxidation to a more strongly electron-withdrawing sulfone group further influences the ring's reactivity, which can be a key step in multi-step synthetic pathways. arkat-usa.org Computational studies on pyrimidine bases confirm that the C5 position is a kinetically and thermodynamically favored site for electrophilic attack by chlorinating agents, provided the ring is not overly deactivated. nih.gov The electronic properties of substituents dictate the feasibility and success of this critical chlorination step.

Table 1: Effect of Substituents on C5 Chlorination of Pyrimidine Derivatives

| Starting Compound | Substituents | Chlorinating Agent | C5 Chlorination Outcome | Reference |

|---|---|---|---|---|

| 4,6-dichloro-2-(methylthio)pyrimidine | C4, C6: -Cl (electron-withdrawing) C2: -SMe (electron-withdrawing) | NCS or PCl₅ | Failed | mdpi.com |

| 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | C4, C6: -OBn (electron-donating) C2: -SMe (electron-withdrawing) | NCS | Successful | arkat-usa.org |

| 4,6-dimethoxy-2-(methylthio)pyrimidine | C4, C6: -OMe (electron-donating) C2: -SMe (electron-withdrawing) | NCS | Successful (Yields 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine) | researchgate.net |

Elaboration of the 2-(Methylthio) Group

The 2-(methylthio) group is a common feature in many biologically active pyrimidine derivatives and serves as a key synthetic handle. Its formation is typically achieved either by building the pyrimidine ring from a sulfur-containing precursor or by introducing the sulfur functionality onto a pre-formed ring.

General Synthetic Routes to 2-(Methylthio)pyrimidine Derivatives

The most prevalent and foundational method for constructing the pyrimidine ring with a sulfur substituent at the C2 position involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea. bu.edu.egnih.gov This approach is a variation of the classic Principal Synthesis. For example, the reaction of acetylacetone (B45752) with thiourea in the presence of an acid catalyst yields 4,6-dimethylpyrimidine-2-thiol. nih.gov This 2-thiol (or its tautomeric 2-thione form) is the direct precursor to the 2-(methylthio) group.

Another established route starts from readily available materials like diethyl malonate. A synthetic pathway for a related compound involves the nitration of diethyl malonate, followed by cyclization with thiourea in the presence of a base like sodium alkoxide to form the pyrimidine heterocyclic compound. google.com This method provides a 2-thioxo-pyrimidine intermediate, which is then methylated. These general strategies highlight the importance of thiourea as a key building block for introducing the C2-sulfur bond. bu.edu.egresearchgate.net

Table 2: General Synthetic Routes to 2-Thio/2-(Methylthio)pyrimidine Cores

| Precursors | Key Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| Thiourea + Acetylacetone | Acid-catalyzed condensation/cyclization | 4,6-dimethylpyrimidine-2-thiol | nih.gov |

| Thiourea + Diethyl malonate derivative | Base-catalyzed condensation/cyclization | 2-Thioxo-pyrimidine derivative | google.com |

| Amidine + 1,3-bifunctional three-carbon fragment | Condensation | General pyrimidine synthesis (can be adapted with thiourea) | bu.edu.eg |

Specific Methylthioetherification Steps in Pyrimidine Synthesis

Once the 2-thiopyrimidine (or 2-pyrimidinethiol) is formed, the introduction of the methyl group is a straightforward S-alkylation reaction, often referred to as methylthioetherification. This step is typically high-yielding and proceeds under mild conditions.

A common and effective methylating agent for this transformation is dimethyl sulfate. google.com In a typical procedure, the 2-thioxo-pyrimidine intermediate is dissolved in a basic solution, and dimethyl sulfate is added to effect the methylation on the sulfur atom. google.com Another widely used class of reagents for this S-alkylation is alkyl halides, such as methyl iodide. The general reaction involves the condensation of a 2-thiopyrimidine with a halide in the presence of a base. scirp.org For instance, 2-(benzylthio)pyrimidines are prepared by reacting 2-thiopyrimidines with benzyl (B1604629) halides, demonstrating the generality of this S-alkylation approach. scirp.org The choice of base and solvent can be tailored to the specific substrate, with common options including sodium hydroxide, triethylamine, or potassium carbonate.

Reactivity and Mechanistic Investigations of 4,5,6 Trichloro 2 Methylthio Pyrimidine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing pyrimidine (B1678525) scaffolds. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electron-wthdrawing halogen substituents, renders it susceptible to attack by nucleophiles.

The presence of multiple chlorine atoms on the pyrimidine ring of 4,5,6-Trichloro-2-(methylthio)pyrimidine presents a challenge in controlling the regioselectivity of nucleophilic substitution. The inherent electronic properties of the pyrimidine ring and the influence of the substituents dictate the preferred sites of attack.

In many polychlorinated pyrimidines, the C4 and C6 positions are the most reactive sites for nucleophilic attack. This preferential reactivity is attributed to the para- and ortho-like relationship of these positions to the ring nitrogens, which effectively stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at approximately 20°C results in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in 89% yield. mdpi.comresearchgate.net This demonstrates the higher reactivity of the C4/C6 positions over the C2 position when a less reactive leaving group is present at C2. Similarly, the displacement of the chloro groups at C4 and C6 in 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxy groups proceeds smoothly. arkat-usa.org

| Reactant | Nucleophile/Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | Ethanol | ca. 20°C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.comresearchgate.net |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyl (B1604629) alcohol/Sodium hydride | Not specified | Not specified | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 86% | arkat-usa.org |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | DABCO | MeCN | ca. 20°C | 4,5-Dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52% | mdpi.com |

While the C4 and C6 positions are generally more reactive, the substitution pattern can be influenced by the nature of both the nucleophile and the other substituents on the pyrimidine ring. The C2 position can also be reactive, particularly if it bears a good leaving group or if the C4 and C6 positions are sterically hindered. The C5 position is typically the least reactive towards nucleophilic attack due to its meta-like relationship to the ring nitrogens, which provides less stabilization for the anionic intermediate.

In the case of 2,4,5,6-tetrachloropyrimidine, reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) surprisingly leads to substitution at the C2 position, forming 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine. mdpi.com This contrasts with the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with DABCO, where the C4 position is the most reactive site. mdpi.com This highlights the subtle interplay of electronic and steric factors in determining the site of substitution.

| Starting Material | Reagent | Position of Substitution | Reference |

| 2,4,5,6-Tetrachloropyrimidine | DABCO | C2 | mdpi.com |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | DABCO | C4 | mdpi.com |

The 2-(methylthio) group exerts a significant influence on the reactivity of the pyrimidine ring through a combination of inductive and resonance effects. These stereoelectronic effects can either activate or deactivate the ring towards nucleophilic attack and can also influence the regioselectivity of the reaction.

The sulfur atom of the methylthio group is electronegative and can withdraw electron density from the pyrimidine ring through the sigma bond network (an inductive or -I effect). This inductive withdrawal deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The 2-(methylthio) group can influence reaction pathways and selectivity in SNAr reactions. nih.gov While it is generally considered a less effective activating group compared to a nitro group, its presence can still direct the course of a reaction. For instance, in 4,6-dichloro-2-(methylthio)pyrimidine, the chloro groups at C4 and C6 are readily displaced, while the 2-(methylthio) group remains intact under typical nucleophilic substitution conditions, indicating that the chloro is a better leaving group in this context. arkat-usa.org

However, the methylthio group can be transformed into a better leaving group, such as a methylsulfonyl group (-SO2CH3), through oxidation. This strategy is employed to facilitate nucleophilic substitution at the C2 position. For example, the oxidation of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine to the corresponding sulfone allows for the subsequent displacement of the sulfone group by cyanide. arkat-usa.org This demonstrates how the reactivity of the 2-position can be modulated by chemical transformation of the methylthio substituent.

Principles of Hard and Soft Acid-Base (HSAB) Theory in Nucleophilic Attack

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline." wikipedia.org Hard acids and bases are small, have a high charge density, and are not easily polarizable, while soft acids and bases are larger, have a lower charge density, and are more polarizable. wikipedia.orgadichemistry.com The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases to form stable adducts. adichemistry.comlibretexts.org These hard-hard interactions are primarily driven by electrostatic forces, whereas soft-soft interactions are characterized by covalent bonding. adichemistry.comretrosynthetix.com

In the context of nucleophilic attack on the this compound system, the pyrimidine ring's carbon atoms act as electrophilic centers (Lewis acids). The electron-withdrawing nature of the two ring nitrogen atoms and the three chlorine substituents makes the carbon atoms at positions 2, 4, 5, and 6 electron-deficient and thus susceptible to attack by nucleophiles (Lewis bases).

The carbon atoms of the pyrimidine ring, particularly C4 and C6, which are adjacent to two nitrogen atoms and a chlorine atom, can be considered hard electrophilic centers. The carbon at C2, attached to the softer sulfur atom of the methylthio group, presents a softer electrophilic character. Nucleophiles can also be classified as hard or soft. For instance, amines and alkoxides are considered hard nucleophiles, while thiolates are soft nucleophiles. nih.gov

The HSAB principle helps predict the regioselectivity of nucleophilic substitution reactions. Hard nucleophiles are expected to preferentially attack the harder electrophilic sites (C4/C6), leading to the displacement of a chloride ion. Conversely, soft nucleophiles would favor reaction at the softer C2 position. However, the 2-(methylthio) group is a poor leaving group. To facilitate substitution at this position, it is often oxidized to a methylsulfinyl or, more commonly, a methylsulfonyl group, which is an excellent leaving group. The carbon of the methylsulfonyl group is a much harder acid, thus readily reacting with a wide range of nucleophiles. researchgate.net

An application of HSAB theory is Kornblum's rule, which pertains to reactions with ambident nucleophiles. wikipedia.org The rule states that in SN1 reactions, the more electronegative atom (harder base) of the nucleophile attacks the carbocation (a hard acid). In contrast, in SN2 reactions, the less electronegative atom (softer base) attacks the tetravalent carbon (a soft acid). wikipedia.org This principle can be extended to nucleophilic aromatic substitution (SNAr) on the pyrimidine ring, where the mechanism and the nature of the electrophilic carbon center influence the site of attack by an ambident nucleophile.

Interactive Data Table: HSAB Classification and Predicted Reactivity

| Reactant Type | Species | HSAB Classification | Predicted Interaction Site on Pyrimidine Core | Interaction Type |

|---|---|---|---|---|

| Electrophile (Acid) | C4/C6 carbons of pyrimidine ring | Hard | - | - |

| Electrophile (Acid) | C2 carbon (with -SO2CH3 group) | Hard | - | - |

| Electrophile (Acid) | C2 carbon (with -SCH3 group) | Soft | - | - |

| Nucleophile (Base) | Amines (R-NH2), Alkoxides (R-O-) | Hard | C4/C6 | Hard-Hard (Electrostatic) |

| Nucleophile (Base) | Thiolates (R-S-) | Soft | C2 (if leaving group is present) | Soft-Soft (Covalent) |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.orglibretexts.org

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. researchgate.net This deactivation makes pyrimidine significantly less reactive towards electrophiles than benzene. researchgate.net Compared to pyridine, which is also less reactive than benzene, pyrimidine is even more deactivated. wikipedia.org Electrophilic attack on an unsubstituted pyrimidine, if it occurs, is predicted to happen at the C-5 position, which is the least electron-deficient carbon. researchgate.net

For electrophilic aromatic substitution to occur on a pyrimidine ring, the presence of strong electron-donating (activating) groups is generally required to increase the ring's electron density. researchgate.netcsu.edu.au In the case of this compound, the ring is heavily substituted with electron-withdrawing chloro groups, further deactivating it towards electrophilic attack. The methylthio group is generally considered a weak activating group. Therefore, direct electrophilic substitution on the C-5 hydrogen of this specific compound is expected to be extremely difficult and require harsh reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglibretexts.org

Halogenation: Involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org

Sulfonation: Uses fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃. libretexts.org These reactions are generally not successful with highly deactivated aromatic rings like the one .

Given the highly deactivated nature of the this compound core, successful electrophilic substitution is unlikely under standard conditions. The strong deactivating effect of the three chlorine atoms and the two ring nitrogens would likely lead to reaction failure or decomposition of the starting material under the harsh conditions required.

Oxidative Transformations of the 2-(Methylthio) Moiety

The 2-(methylthio) group (-SCH₃) on the pyrimidine ring can be readily oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) moieties. researchgate.net This transformation is significant as it dramatically alters the electronic properties and reactivity of the substituent. The methylthio group is a poor leaving group in nucleophilic substitution reactions, whereas the methylsulfinyl and especially the methylsulfonyl groups are excellent leaving groups, facilitating subsequent functionalization at the C2 position. tandfonline.comrsc.org

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. researchgate.netorganic-chemistry.org A variety of oxidizing agents can be employed, and the outcome of the reaction (sulfoxide vs. sulfone) can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry and temperature.

To Synthesize Sulfoxides: Careful control of the oxidant stoichiometry (typically one equivalent) is crucial to prevent over-oxidation to the sulfone. organic-chemistry.org Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. researchgate.net

To Synthesize Sulfones: Achieving the full oxidation to the sulfone level generally requires stronger oxidizing conditions or a larger excess of the oxidizing agent (two or more equivalents). organic-chemistry.org Reagents commonly used for this purpose include:

Oxone® (potassium peroxymonosulfate), often used in a biphasic system with a solvent like acetone and water, is a highly effective and environmentally friendly oxidant for converting methylthio groups to methylsulfonyl groups. tandfonline.comtandfonline.comgoogle.com

Hydrogen Peroxide (H₂O₂): In the presence of catalysts like sodium tungstate, H₂O₂ can efficiently oxidize sulfides to sulfones. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): Using an excess of m-CPBA will typically lead to the formation of the sulfone. organic-chemistry.org

A general and efficient method for preparing 2-(methylsulfonyl)pyrimidine derivatives involves the oxidation of the corresponding 2-(methylthio)pyrimidines with Oxone® in a water-acetone mixture. tandfonline.comtandfonline.com This method is advantageous due to its operational simplicity, considerable yields, and avoidance of hazardous conditions. tandfonline.com

The 2-(methylsulfonyl) group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com Its presence greatly activates the C2 position of the pyrimidine ring towards attack by nucleophiles. This two-step sequence—oxidation of the methylthio group followed by nucleophilic displacement of the resulting methylsulfonyl group—is a cornerstone strategy for the synthesis of diverse 2-substituted pyrimidine derivatives. tandfonline.comtandfonline.com

The displacement reaction is highly versatile, allowing for the introduction of a wide array of functionalities at the C2 position. A broad range of nucleophiles can be used, including:

Amines (primary and secondary)

Anilines

Alkoxides

Thiolates

Carbon nucleophiles

The reactivity of 2-sulfonylpyrimidines with nucleophiles like cysteine has been studied, demonstrating rapid and chemoselective S-arylation to form stable thioether adducts at neutral pH. nih.govacs.org In compounds containing multiple leaving groups, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the displacement can be selective. For instance, anilines and secondary aliphatic amines tend to selectively displace a chloride group, while deprotonated anilines or primary aliphatic amines can selectively displace the sulfone group. researchgate.netrsc.org This differential reactivity allows for controlled, stepwise functionalization of the pyrimidine core. nih.gov

Interactive Data Table: Oxidation and Substitution Reactions

| Reaction Step | Starting Moiety | Product Moiety | Typical Reagents | Significance |

|---|---|---|---|---|

| Oxidation (Step 1) | 2-(Methylthio) [-SCH3] | 2-(Methylsulfinyl) [-SOCH3] | m-CPBA (1 equiv.), H2O2 | Activation of C2 position |

| Oxidation (Step 1) | 2-(Methylthio) [-SCH3] | 2-(Methylsulfonyl) [-SO2CH3] | Oxone®, m-CPBA (>2 equiv.), H2O2/Na2WO4 | Creation of an excellent leaving group |

| Substitution (Step 2) | 2-(Methylsulfonyl) [-SO2CH3] | 2-Amino [-NRR'] | Amines (HNRR') | Introduction of N-substituents |

| Substitution (Step 2) | 2-(Methylsulfonyl) [-SO2CH3] | 2-Alkoxy [-OR] | Alkoxides (RO-) | Introduction of O-substituents |

| Substitution (Step 2) | 2-(Methylsulfonyl) [-SO2CH3] | 2-Thioether [-SR] | Thiolates (RS-) | Introduction of S-substituents |

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, palladium-catalyzed reactions are particularly prominent in the functionalization of heteroaromatic compounds, including pyrimidines. These methods offer mild reaction conditions and high functional group tolerance. nih.govacs.org For polychlorinated systems like this compound, these coupling reactions can often be performed with high regioselectivity, allowing for the targeted substitution of specific chlorine atoms.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This reaction is one of the most versatile and widely used methods for forming C-C bonds, particularly for the synthesis of biaryls, styrenes, and polyenes. libretexts.orgtcichemicals.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine, forming a palladium(II) intermediate. libretexts.org The reactivity order for halides is typically I > Br > OTf >> Cl. tcichemicals.com

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In the case of this compound, the chlorine atoms at the C4, C5, and C6 positions are potential sites for Suzuki-Miyaura coupling. The relative reactivity of these positions can be influenced by both electronic and steric factors. Generally, the chlorine atoms at the C4 and C6 positions are more activated towards oxidative addition than the one at C5 due to their proximity to the ring nitrogens. It is often possible to achieve selective mono-alkylation or mono-arylation at these positions. acs.org

Selective and serial Suzuki-Miyaura reactions have been developed for polychlorinated aromatics, allowing for the stepwise introduction of different groups. nih.govacs.org For example, specific catalyst systems can be employed to selectively couple an alkyl pinacol boronic ester at one chloro position, leaving the others intact for subsequent, different coupling reactions. acs.orgnih.gov The choice of palladium source (e.g., Pd₂(dba)₃), ligand (e.g., phosphine ligands), base (e.g., K₃PO₄), and solvent are critical for achieving high yields and selectivity. acs.orgmdpi.com While aryl chlorides are known to be less reactive than bromides or iodides, suitable catalytic systems have been developed to effectively couple them. tcichemicals.com

Interactive Data Table: Suzuki-Miyaura Coupling Parameters

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acids, Alkyl pinacol boronic esters | Nucleophilic partner |

| Catalyst | Pd(PPh3)4, Pd2(dba)3 | Facilitates C-C bond formation |

| Ligand | Triphenylphosphine (PPh3), FcPPh2 | Stabilizes and activates the Pd catalyst |

| Base | K3PO4, K2CO3, Cs2CO3 | Activates the organoboron species for transmetalation |

| Solvent | Dioxane/H2O, Toluene, DMF | Solubilizes reactants and catalyst |

Exploration of Other Cross-Coupling Protocols

The highly electrophilic nature of the pyrimidine ring, particularly when substituted with multiple chlorine atoms, makes its analogs excellent substrates for palladium-catalyzed cross-coupling reactions. acs.org The reactivity of the halogen positions on the pyrimidine core generally follows the order C4(6) > C2 > C5, a trend observed in both Pd-catalyzed reactions and nucleophilic aromatic substitutions (SNAr). acs.org

Analogs of this compound, such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine, are versatile scaffolds for Suzuki-Miyaura coupling. These reactions are effective for creating C-C bonds, typically affording 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com Similarly, 2,4,6-trichloropyrimidine undergoes Suzuki coupling to yield various aryl-substituted pyrimidines. nih.gov The synthesis of 6-aryl-2,4,5-trichloropyrimidines has been achieved with high yields using Pd(PPh₃)₂Cl₂ as the catalyst. researchgate.net

The development of synthetic routes to various arylpyrimidines often relies on the Suzuki cross-coupling reaction, utilizing catalysts like Pd(PPh₃)₄ with arylboronic acids to functionalize chloropyrimidine cores. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloropyrimidine Analogs

| Starting Material | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 95% | researchgate.net |

| 2,4,6-Trichloropyrimidine | 4-Fluorophenylboronic acid | Pd catalyst | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | N/A | acs.org |

Other Synthetic Transformations and Derivatizations

The chlorine substituents on the pyrimidine ring are susceptible to nucleophilic displacement by amines (amination). This SNAr reaction is a primary method for synthesizing aminopyrimidine derivatives. For instance, starting from 4,6-dichloro-2-(methylthio)pyrimidine, ammonolysis using ammonia or other amines can introduce an amino group, yielding compounds like 4-amino-6-chloro-2-(methylthio)pyrimidine. evitachem.com

The regioselectivity of these reactions is a key consideration. In 6-aryl-2,4-dichloropyrimidines, amination with secondary aliphatic amines, catalyzed by palladium, strongly favors substitution at the C4 position. acs.org In contrast, reactions with aromatic amines often proceed without a catalyst. acs.org Nucleophilic attack on various dichloropyrimidines with N-methylpiperazine has also shown high regioselectivity, favoring the formation of C4-substituted products. researchgate.net

Table 2: Amination Reactions of Chloropyrimidine Analogs

| Pyrimidine Substrate | Amine Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Ammonia | 30–60 °C | 4-Amino-6-chloro-2-(methylthio)pyrimidine | N/A | evitachem.com |

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | LiHMDS, Pd catalyst | 4-(Dibutylamino)-6-aryl-2-chloropyrimidine | 95% | acs.org |

Alkylation of pyrimidine analogs can be achieved through various methods, including reactions with organometallic reagents or nucleophilic substitution by alkoxides. A notable example is the regioselective reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide (EtONa) in ethanol at room temperature. This reaction exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield (89%), demonstrating a facile method for introducing an alkoxy group. mdpi.comresearchgate.net

Another strategy involves the direct O-alkylation of pyrimidinone derivatives. For example, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine can be used as an alkylating agent to react with a pyrimidin-2(1H)-one, selectively furnishing the O-alkylated product in high yield (87%). nih.gov

Table 3: Alkylation Reactions of Pyrimidine Analogs

| Pyrimidine Substrate | Alkylating Agent/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | EtOH, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.com |

The introduction of a cyano (-CN) group is a valuable transformation for creating versatile synthetic intermediates. A key strategy for synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile begins with 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step process involves:

Nucleophilic displacement of the chlorides at C4 and C6 with benzyloxy groups.

Oxidation of the methylthio group at C2 to a methylsulfonyl group, which is a better leaving group.

Displacement of the methylsulfonyl group with a cyanide source, such as KCN.

Chlorination at the C5 position. arkat-usa.org

This sequence highlights the conversion of the 2-(methylthio) group into a nitrile, a critical step in the synthesis of more complex pyrimidine derivatives. arkat-usa.org The development of new electrophilic cyanation reagents and palladium- or copper-catalyzed cyanation methods has further expanded the toolkit for these transformations. scielo.br

Organometallic reagents, particularly organolithiums, are effective for introducing aryl or alkyl groups onto the pyrimidine ring. For instance, 2,4-dichloro-6-phenylpyrimidine can be prepared using organolithium reagents. researchgate.net These reagents provide a pathway for creating C-C bonds at specific positions, leveraging the different reactivities of the chloro-substituents. Polychlorinated pyrimidines serve as scaffolds that can react with various organometallic reagents, although these reactions can sometimes be complex. researchgate.net

The pyrimidine core is an excellent platform for constructing fused heterocyclic systems. Through intramolecular cyclization or condensation reactions, various fused rings such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines can be synthesized. semanticscholar.org

For example, thioxopyrimidine derivatives can be converted to their corresponding chloro derivatives, which then react with reagents like sodium azide or thiourea (B124793) to form fused tetrazolo[1,5-c]pyrimidine and pyrimido[2,1-b]pyrimidine systems, respectively. semanticscholar.orgdoaj.org Another approach involves the reaction of 2-aminothiazole derivatives with Michael acceptors to generate thiazolopyrimidines. mdpi.com Alkylation of 4-aminopyrimidines with aminoalkyl chlorides can also lead to unexpected intramolecular SNAr cyclization, resulting in fused morpholine derivatives. nih.gov

This chemistry provides access to a diverse range of polycyclic systems with potential applications in medicinal chemistry. semanticscholar.orgnih.gov

Derivatization Strategies and Synthetic Utility of 4,5,6 Trichloro 2 Methylthio Pyrimidine As a Building Block

Access to Densely Functionalized Pyrimidine (B1678525) Derivatives

4,5,6-Trichloro-2-(methylthio)pyrimidine serves as a scaffold for creating pyrimidine derivatives with a high degree of functionalization. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for their replacement with various heteroatom nucleophiles. This reactivity is a cornerstone for introducing molecular diversity.

A related precursor, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), demonstrates the potential for such transformations. It can be selectively functionalized by reacting it with nucleophiles like sodium ethoxide or benzyloxide, leading to the substitution of one or both chlorine atoms mdpi.comarkat-usa.org. For instance, treatment with sodium benzyloxide in the presence of sodium hydride smoothly displaces both the C4 and C6 chlorides to yield 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine arkat-usa.org.

Furthermore, the methylthio group at the C2 position is not merely a passive substituent. It can be oxidized to a more reactive methylsulfonyl (sulfone) group. This sulfone is an excellent leaving group, which can then be displaced by other nucleophiles, such as cyanide, to introduce carbon-based functionalities arkat-usa.org. This multi-stage functionalization strategy—substituting the chlorides and then modifying the C2 substituent—provides a powerful pathway to access pyrimidines with diverse and dense substitution patterns. The ability to perform these modifications sequentially allows for the creation of complex molecules that would be difficult to assemble otherwise mdpi.com.

Table 1: Examples of Functionalization Reactions on Chloro-(methylthio)pyrimidines

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyl (B1604629) alcohol, NaH | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Nucleophilic Substitution arkat-usa.org |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | m-CPBA | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | Oxidation arkat-usa.org |

| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | KCN | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | Nucleophilic Substitution arkat-usa.org |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | N-Chlorosuccinimide (NCS) | 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine | Electrophilic Chlorination researchgate.net |

Construction of Pyrimidine-Fused Heterocyclic Systems

The functional handles on this compound and its derivatives are strategically positioned to facilitate annulation reactions, where additional rings are fused onto the pyrimidine core. This leads to the formation of polycyclic heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science .

Pyrimido[4,5-d]pyrimidines and their isomers are important classes of fused heterocycles. The synthesis of these systems often relies on pyrimidine precursors bearing amino and cyano or ester groups at adjacent positions (C4 and C5). While direct synthesis from this compound is not extensively detailed in the provided sources, its derivatives are key intermediates. For example, a related compound, 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile, can be reacted with triethylorthoesters to initiate the formation of the second pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine core mdpi.com. The strategic conversion of the chloro and methylthio groups on the parent scaffold to the necessary amine and carbon-based functionalities is a crucial step in accessing the precursors required for these cyclization reactions.

Similarly, the pyrimido[5,4-d]pyrimidine scaffold has been explored for various biological activities nih.gov. The synthesis of these molecules often starts from functionalized pyrimidines, underscoring the importance of versatile building blocks like this compound that can be elaborated into the required intermediates for constructing such fused systems.

Beyond the pyrimido[d]pyrimidine systems, the strategic functionalization of polychlorinated pyrimidines opens pathways to a variety of other fused heterocycles. Derivatives of this compound can be envisioned as precursors to systems like furo[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines. For instance, the introduction of an oxygen or nitrogen nucleophile at C4, followed by the formation of a carbon-carbon bond at C5, can set the stage for a cyclization reaction to form a five-membered ring fused to the pyrimidine core. The versatility of the starting material allows for the installation of appropriate functional groups needed for these subsequent ring-closing reactions researchgate.netresearchgate.net.

Regioselective Introduction of Diverse Functional Groups

A key challenge and opportunity in working with polysubstituted heterocycles is controlling the regioselectivity of reactions—that is, directing a reaction to a specific site on the molecule. This compound and its close analogs exhibit distinct reactivity at the C4, C5, and C6 positions, which can be exploited for controlled, stepwise functionalization researchgate.netresearchgate.net.

The chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic aromatic substitution than the chlorine at C5. This is due to the electronic activation provided by the adjacent ring nitrogen atoms. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) occurs exclusively at one of these positions to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield, demonstrating excellent regiocontrol mdpi.com.

In contrast, introducing a substituent at the C5 position often requires an electrophilic reaction. This is typically achieved after the more reactive C4 and C6 positions have been modified. For example, after converting 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-dimethoxy-2-(methylthio)pyrimidine, the now electron-rich C5 position can be chlorinated using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) researchgate.net. This stepwise approach—nucleophilic substitution at C4/C6 followed by electrophilic substitution at C5—is a powerful strategy for the regioselective synthesis of fully substituted pyrimidines arkat-usa.org.

Table 2: Regioselective Reactions of Pyrimidine Scaffolds

| Substrate | Reagent | Position of Reaction | Product |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | C4/C6 | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | N-Chlorosuccinimide (NCS) | C5 | 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine researchgate.net |

Generation of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to be screened for biological activity nih.gov. The goal is to explore a wide range of "chemical space" to discover novel molecular functions cam.ac.uk. Versatile scaffolds that allow for the introduction of diverse appendages and the creation of varied molecular skeletons are essential for DOS.

This compound is an ideal starting point for such efforts. Its multiple, differentially reactive sites allow it to serve as a central hub from which a multitude of distinct compounds can be generated. A synthetic campaign could involve:

Appendage Diversity: Reacting the scaffold with a large panel of different nucleophiles (amines, alcohols, thiols) to create a library of compounds with varied substituents at the C4, C5, and C6 positions.

Skeletal Diversity: Using the functional groups of the scaffold to build new fused-ring systems, thereby changing the core structure of the molecules in the library.

By combining these strategies, a library of compounds with high diversity in both their substituents and their fundamental molecular shapes can be rapidly assembled from a single, readily accessible starting material. This approach is highly valuable in the early stages of drug discovery, where the goal is to identify novel "hit" compounds that can be further optimized into therapeutic leads nih.govcam.ac.uk.

Advanced Applications in Chemical Sciences

Utility in Medicinal Chemistry Synthesis

The pyrimidine (B1678525) core is a ubiquitous feature in numerous biologically active molecules, including several FDA-approved drugs. The highly functionalized nature of 4,5,6-Trichloro-2-(methylthio)pyrimidine makes it an attractive starting point for the synthesis of complex pharmaceutical compounds.

As Scaffolds for Drug-Like Molecules

Polyhalogenated pyrimidines are regarded as useful synthetic scaffolds because they can be selectively modified through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The presence of three chlorine atoms and a methylthio group on the pyrimidine ring of this compound and its close analogs offers multiple sites of reactivity. mdpi.com This allows chemists to introduce a variety of functional groups in a controlled manner, building complex, drug-like molecules from a relatively simple starting material. For instance, a derivative, 4,5,6-trichloropyrimidine-2-carbonitrile, is noted for its potential as a synthetic scaffold due to its multiple reactive sites towards heteroatom nucleophiles or organometallic reagents. mdpi.com Similarly, related compounds like 4-Amino-6-chloro-2-(methylthio)pyrimidine serve as key intermediates in the synthesis of diverse pharmaceuticals, including antiviral and antibacterial agents. chemimpex.com

The utility of such scaffolds is demonstrated in their application to construct novel classes of potential therapeutic agents. The strategic, stepwise substitution of the chlorine atoms allows for the creation of a library of compounds with diverse three-dimensional structures, which is a crucial step in the drug discovery process.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The pyrimidine scaffold is exceptionally well-suited for such studies. By systematically modifying the substituents on the pyrimidine ring, chemists can fine-tune the molecule's properties to enhance potency and selectivity for a specific biological target.

For example, SAR analyses have been performed on 2,4,5-trisubstituted pyrimidines to develop potent dual inhibitors of plasmodial kinases, which are targets for antimalarial drugs. These studies revealed that even subtle changes, such as the introduction of different halogen or alkyl groups at the 5-position of the pyrimidine ring, can significantly modulate kinase inhibitory activity. Another study focused on developing antitubercular compounds by creating a SAR profile for a series of pyrimidine derivatives, which were synthesized using precursors like 2,4,5-trichloropyrimidine.

Role in Agrochemical Development

The pyrimidine heterocycle is a key structural motif in a wide range of agrochemicals. The reactivity of this compound and related compounds makes them valuable intermediates for the synthesis of modern crop protection agents.

Intermediates for Herbicides and Pesticides

Derivatives of 2-(methylthio)pyrimidine are widely used as intermediates in the production of pesticides and herbicides. chemimpex.com For example, 4-Amino-6-chloro-2-(methylthio)pyrimidine is used in the formulation of crop protection products that help control weeds and pests, thereby improving crop yields. chemimpex.com The synthesis of aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, can incorporate pyrimidinyl moieties. chemimpex.com The versatility of the pyrimidine core allows for the creation of selective herbicides that are effective against specific weeds while being safe for the desired crops. chemimpex.com

Precursors for Fungicides

In addition to herbicides, 2-(methylthio)pyrimidine derivatives are precursors for fungicides. chemimpex.com Anilinopyrimidines are a major class of chemical agents used to manage fungal pathogens like Botrytis cinerea, although resistance can be an issue. chemicalbook.com Research into new potential fungicides has led to the synthesis of novel series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds, which have shown excellent fungicidal activity. chemicalbook.com The ability to readily modify the pyrimidine scaffold allows for the development of new fungicides with different modes of action to combat resistance in fungal populations. chemicalbook.com

Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound are in life sciences, the utility of the trichloropyrimidine scaffold extends to materials science. The reactivity of the chlorine substituents allows these compounds to be incorporated into larger molecular structures or polymers to impart specific properties.

Closely related compounds have found applications in this field. For instance, 2,4,5-Trichloropyrimidine is used in the formulation of specialty polymers and coatings to provide enhanced durability and resistance to environmental factors. Another derivative, 4-Amino-6-chloro-2-(methylthio)pyrimidine, can also be incorporated into polymers for similar purposes. chemimpex.com In a different application, 2,4,6-Trichloropyrimidine has been investigated as a promising formaldehyde-free anti-wrinkle finishing agent for silk fabric. In this process, the trichloropyrimidine covalently bonds with the functional groups on silk fibers, increasing the fabric's crease recovery angle without significant damage to its mechanical properties. These examples highlight the potential of the trichloropyrimidine core as a functional component in the development of advanced materials.

Data Tables

Table 1: Applications of 2-(Methylthio)pyrimidine Derivatives in Different Fields

| Field | Application | Example Derivative(s) |

| Medicinal Chemistry | Synthetic Scaffold for Drug Discovery | 4,5,6-Trichloropyrimidine-2-carbonitrile mdpi.com |

| Intermediate for Pharmaceuticals | 4-Amino-6-chloro-2-(methylthio)pyrimidine chemimpex.com | |

| Agrochemicals | Intermediate for Herbicides | 4-Amino-6-chloro-2-(methylthio)pyrimidine chemimpex.com |

| Precursor for Fungicides | 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines chemicalbook.com | |

| Materials Science | Component in Polymers & Coatings | 2,4,5-Trichloropyrimidine, 4-Amino-6-chloro-2-(methylthio)pyrimidine chemimpex.com |

| Anti-Wrinkle Agent for Textiles | 2,4,6-Trichloropyrimidine |

Formulation of Specialty Polymers and Coatings

The highly chlorinated structure of this compound suggests its potential as a valuable component in the formulation of specialty polymers and coatings, particularly where enhanced durability and specific functionalities are required.

One of the key potential applications lies in its use as a reactive flame retardant. The high halogen content, specifically chlorine, can impart flame-retardant properties to polymers. When incorporated into a polymer matrix, halogenated compounds can interrupt the combustion cycle in the gas phase by scavenging free radicals.

Another avenue of exploration is its role as a cross-linking agent or a monomer in the synthesis of novel polymers. The reactive chlorine atoms on the pyrimidine ring can undergo nucleophilic substitution reactions with various functional groups, such as hydroxyls, amines, and thiols, which are commonly present in polymer backbones or other monomers. This could lead to the formation of highly cross-linked thermosetting polymers with enhanced thermal stability, chemical resistance, and mechanical strength.

The methylthio group could also be chemically modified to introduce other functionalities into a polymer or coating. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone could alter the polarity and reactivity of the molecule, providing a handle for further chemical transformations or influencing the final properties of the material. A related compound, 4-Amino-6-chloro-2-(methylthio)pyrimidine, has been noted for its potential to be incorporated into polymers and coatings to improve durability and resistance to environmental factors chemimpex.com.

Table 1: Potential Contributions of this compound to Specialty Polymer and Coating Properties

| Property Enhancement | Rationale | Potential Polymer Systems |

| Flame Retardancy | High chlorine content can act as a radical scavenger during combustion. | Epoxy resins, polyurethanes, polyesters |

| Thermal Stability | The rigid pyrimidine ring and potential for high cross-link density. | High-performance thermosets, specialty adhesives |

| Chemical Resistance | A densely cross-linked network can reduce permeability to solvents and corrosive agents. | Industrial coatings, chemical storage tank linings |

| Adhesion | The polar pyrimidine ring and sulfur atom may promote adhesion to various substrates. | Primers, functional coatings on metals and plastics |

Analytical Chemistry Applications

In the realm of analytical chemistry, the unique structure of this compound makes it a candidate for use as a specialized reagent and a reference standard in various analytical methodologies.

Although specific applications of this compound as an analytical reagent are not well-documented, its reactivity suggests potential uses. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which could be exploited for derivatization reactions. For instance, it could be used as a derivatizing agent for compounds containing nucleophilic functional groups to facilitate their detection and quantification by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly with electron capture detection (ECD) which is sensitive to halogenated compounds.

Furthermore, it could serve as a valuable reference standard for the identification and quantification of other chlorinated pyrimidine derivatives in complex matrices. The analysis of pyrimidine derivatives is often carried out using reversed-phase HPLC researchgate.net. The availability of a well-characterized standard like this compound would be crucial for method development, validation, and quality control in such analyses. A similar compound, 4-Amino-6-chloro-2-(methylthio)pyrimidine, is utilized as a standard in analytical methods to aid in the detection and quantification of similar compounds chemimpex.com.

Table 2: Hypothetical Analytical Profile of this compound

| Analytical Technique | Potential Application | Key Parameters for Method Development |

| Gas Chromatography (GC) | Quantification of trace levels of the compound or its derivatives. | Column selection (e.g., non-polar or medium-polarity), detector choice (e.g., ECD for high sensitivity to chlorine), temperature programming. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in complex mixtures. | Reversed-phase column (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), UV detection wavelength (based on its UV absorbance spectrum). |

| Mass Spectrometry (MS) | Structural confirmation and sensitive detection. | Ionization method (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS), fragmentation pattern analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | 1H and 13C NMR chemical shifts and coupling constants. |

An article focusing solely on the chemical compound “this compound” cannot be generated as requested.

A thorough search of scientific literature and chemical databases did not yield specific experimental or computational data for the compound "this compound." The available research focuses on related but structurally distinct compounds, such as 4,6-dichloro-2-(methylthio)pyrimidine (B19916) and 4,5,6-trichloropyrimidine-2-carbonitrile.

Specifically:

Spectroscopic Data: No Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), or X-ray Crystallography data could be found for "this compound."

Computational Studies: There are no specific Density Functional Theory (DFT) calculations or other theoretical studies available for this exact molecule.

One study noted that attempts to synthesize this compound by chlorinating the C5 position of 4,6-dichloro-2-(methylthio)pyrimidine were unsuccessful. This suggests that "this compound" may not be a readily synthesized or stable compound, which would explain the absence of detailed characterization data.

To provide a scientifically accurate article with detailed research findings and data tables as instructed, specific data for the target compound is essential. Using information from related molecules would be scientifically inaccurate and misleading. Therefore, without the necessary data, it is not possible to fulfill the request.

Spectroscopic Characterization and Computational Chemistry Studies

Theoretical and Computational Chemistry Approaches

Computational Prediction of Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful lens through which to predict the reaction mechanisms and selectivity of 4,5,6-Trichloro-2-(methylthio)pyrimidine. The reactivity of this molecule is dominated by the interplay of the electron-withdrawing chloro substituents and the electron-donating methylthio group on the pyrimidine (B1678525) ring. Density Functional Theory (DFT) is a commonly employed method to elucidate the intricacies of such reactions, particularly nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for this class of compounds.

Theoretical studies on related polychlorinated pyrimidines have demonstrated that the positions on the pyrimidine ring exhibit different susceptibilities to nucleophilic attack. DFT calculations can predict the bond dissociation energies of the various C-Cl bonds, offering a quantitative measure of their relative strengths and likelihood of cleavage. For instance, in 2,4,5,6-tetrachloropyrimidine, computational models have been used to predict the regioselectivity of amination, highlighting the influence of the reaction conditions and the nature of the nucleophile.

The prediction of reaction pathways often involves mapping the potential energy surface for the approach of a nucleophile to the pyrimidine ring. This can reveal the transition state structures and activation energies for substitution at the C4, C5, and C6 positions. The presence of the methylthio group at the C2 position is expected to influence the electron distribution within the ring, thereby affecting the activation barriers for nucleophilic attack at the different chlorinated positions.

Furthermore, computational models can explore the role of intermediates, such as Meisenheimer complexes, in the reaction mechanism. The stability of these intermediates can be calculated, providing insights into whether the reaction proceeds via a stepwise or a concerted mechanism. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, computational studies have suggested that a Meisenheimer complex plays a key role in the unexpected displacement of the alkoxy group. While not the exact target molecule, these studies provide a framework for predicting the behavior of this compound.

The table below illustrates hypothetical activation energies for nucleophilic substitution at different positions of a model polychlorinated pyrimidine, as could be determined by DFT calculations.

| Position of Substitution | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | NH₃ | 15.2 | 4-amino-5,6-dichloro-2-(methylthio)pyrimidine |

| C5 | NH₃ | 25.8 | Minor or not observed |

| C6 | NH₃ | 15.5 | 6-amino-4,5-dichloro-2-(methylthio)pyrimidine |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of this compound. The orientation of the methylthio group relative to the pyrimidine ring is a key conformational feature that can influence the molecule's reactivity and intermolecular interactions.

Computational methods, such as DFT and ab initio calculations, can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For the methylthio substituent, the C-S-C bond angle and the torsion angle defining the orientation of the methyl group are of particular interest.

The conformational landscape of the methylthio group can be explored by rotating the C(ring)-S bond and calculating the corresponding energy profile. This analysis can identify the most stable conformer(s) and the energy barriers between them. The planarity of the pyrimidine ring and the orientation of the substituents can have implications for the molecule's crystal packing and its interactions with biological targets.

Molecular electrostatic potential (MEP) maps can be generated from the calculated electron density to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and positive potential near the hydrogen atoms of the methyl group.

The table below presents hypothetical optimized geometric parameters for this compound, as would be obtained from DFT calculations.

| Parameter | Value |

| C2-S Bond Length | 1.75 Å |

| S-C(methyl) Bond Length | 1.82 Å |

| C4-Cl Bond Length | 1.73 Å |

| C5-Cl Bond Length | 1.72 Å |

| C6-Cl Bond Length | 1.73 Å |

| C2-S-C(methyl) Bond Angle | 103.5° |

| N1-C2-N3 Bond Angle | 126.0° |

| C4-C5-C6 Bond Angle | 118.5° |

Future Research Trajectories and Scientific Outlook

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for halogenated heterocycles often rely on harsh reagents and generate significant chemical waste. rasayanjournal.co.inpowertechjournal.com The future of synthesizing 4,5,6-Trichloro-2-(methylthio)pyrimidine will undoubtedly be shaped by the principles of green chemistry, aiming for processes that are more environmentally benign, economically viable, and efficient. rasayanjournal.co.inresearchgate.net

Key areas for innovation include:

Alternative Energy Sources: Research is expected to move beyond conventional heating to utilize energy-efficient techniques like microwave irradiation and ultrasound. powertechjournal.comnih.gov These methods can dramatically reduce reaction times, minimize byproduct formation, and lower energy consumption. rasayanjournal.co.inpowertechjournal.com

Greener Catalysis: The development of reusable, metal-free, or heterogeneous catalysts will be a priority. powertechjournal.com This shift reduces reliance on precious metal catalysts and simplifies product purification. Organocatalysts and biocatalytic routes, using enzymes or whole microorganisms, represent a frontier for sustainable production. powertechjournal.comresearchgate.net

Atom Economy and Waste Reduction: Future syntheses will focus on multicomponent reactions (MCRs), where three or more reactants are combined in a single step to build the target molecule. rasayanjournal.co.in This approach, along with solvent-free "grindstone" or mechanochemical techniques, enhances atom economy and significantly reduces solvent waste. rasayanjournal.co.in

Safer Reagents and Solvents: There will be a concerted effort to replace hazardous reagents, such as phosphorus oxychloride traditionally used for chlorination, with safer alternatives. The use of greener solvents like ionic liquids, supercritical fluids, or water will also be explored to minimize environmental impact. rasayanjournal.co.innih.gov

| Synthetic Aspect | Traditional Approach | Future Green/Sustainable Trajectory |

|---|---|---|

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication, Photochemical synthesis powertechjournal.com |

| Catalysis | Homogeneous metal catalysts | Heterogeneous catalysts, Organocatalysts, Biocatalysis powertechjournal.com |

| Reaction Design | Multi-step synthesis | One-pot multicomponent reactions (MCRs) rasayanjournal.co.in |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, Ionic liquids, Water rasayanjournal.co.inresearchgate.net |

| Reagents | Hazardous chlorinating/methylating agents | Safer, more benign alternatives |

Discovery of Novel Reactivity and Transformation Pathways

The this compound scaffold is rich in reactive sites, offering a playground for discovering new chemical reactions. researchgate.netresearchgate.net The three chlorine atoms, the methylthio group, and the pyrimidine (B1678525) ring itself can all participate in a variety of transformations.

Future research will likely explore:

Transformations of the Methylthio Group: The 2-(methylthio) group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the ring and makes the group a better leaving group for nucleophilic substitution. arkat-usa.org This opens a pathway to introduce a wide array of functionalities at the C2-position.

Ring Transformation Reactions: The highly substituted pyrimidine ring could be a substrate for novel ring-opening and ring-transformation reactions. researchgate.net For instance, intramolecular Diels-Alder reactions or other pericyclic processes could be designed to convert the pyrimidine core into other complex heterocyclic systems, a strategy that remains largely unexplored for this specific substitution pattern.

Novel Cyclization Strategies: Using the existing chloro- and methylthio- substituents as handles, researchers can devise new intramolecular cyclization reactions to build fused-ring systems, such as thieno[2,3-d]pyrimidines or other bicyclic and polycyclic heterocycles. These fused systems are prevalent in pharmacologically active molecules.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods offer unique ways to activate the molecule and forge new bonds under mild conditions. rsc.org These techniques could enable previously inaccessible transformations, such as radical-based functionalizations or reductive couplings.

Advancements in Site-Selective Functionalization

A major challenge and opportunity in working with polychlorinated heterocycles is controlling the regioselectivity of substitution reactions. researchgate.net The ability to selectively replace one chlorine atom at a time is crucial for building molecular diversity and creating targeted derivatives. incatt.nl

Future advancements will focus on:

Ligand-Controlled Catalysis: The development of sophisticated palladium catalysts with sterically demanding or electronically tuned ligands can override the intrinsic reactivity of the C-Cl bonds. nih.gov This allows chemists to direct cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig) to a specific position (C4, C5, or C6) that might otherwise be less reactive. researchgate.netnih.gov Research into fine-tuning these catalytic systems will be a key driver of innovation. incatt.nl

Directed Metalation: Techniques involving regioselective metalation, for instance using TMP-zinc or TMP-magnesium bases, can generate organometallic intermediates where a specific position on the ring is activated for reaction with an electrophile. thieme-connect.comnih.govnih.gov This provides a powerful, alternative strategy to cross-coupling for site-selective C-C and C-heteroatom bond formation.

Sequential Cross-Coupling: By carefully controlling reaction conditions (catalyst, base, temperature), it is possible to perform sequential cross-coupling reactions, introducing different aryl, alkyl, or heteroaryl groups at each of the three chloro-positions in a stepwise manner. researchgate.netincatt.nl This "one-pot" or sequential approach is highly efficient for rapidly generating libraries of complex, multi-substituted pyrimidines.

| Position | Substituent | Predicted Reactivity for Substitution | Future Functionalization Strategy |

|---|---|---|---|

| C4/C6 | -Cl | Most reactive towards SNAr and Pd-catalyzed cross-coupling researchgate.netresearchgate.net | Selective mono-functionalization under mild conditions. |

| C5 | -Cl | Less reactive than C4/C6 | Functionalization after C4/C6 substitution or via specific metalation techniques. |

| C2 | -SMe | Can be displaced after oxidation to sulfone arkat-usa.org | Oxidation-substitution sequence to introduce diverse groups. |

Expanding Applications in Emerging Chemical and Interdisciplinary Fields

The true value of a versatile chemical scaffold like this compound is realized through its application in solving real-world problems. The pyrimidine core is a privileged structure in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov

Future research trajectories will aim to: